Propan-2-yl 2-bromobenzene-1-sulfonate

Description

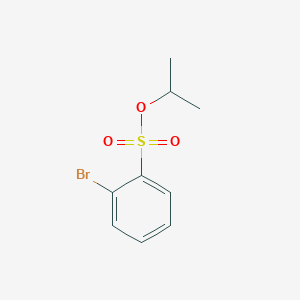

Propan-2-yl 2-bromobenzene-1-sulfonate is an aromatic sulfonate ester with a bromine substituent at the ortho position of the benzene ring and an isopropyl ester group attached to the sulfonate moiety. Its molecular structure combines the electron-withdrawing sulfonate group and the sterically bulky isopropyl group, which influence its reactivity and physical properties. Sulfonate esters like this are typically employed as alkylating agents in organic synthesis due to their ability to act as leaving groups in nucleophilic substitution reactions. The bromine atom at the ortho position may further modulate reactivity, enabling participation in cross-coupling or aromatic substitution reactions under specific conditions .

Properties

IUPAC Name |

propan-2-yl 2-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-7(2)13-14(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISPPKSSOLMHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219945-37-6 | |

| Record name | propan-2-yl 2-bromobenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromobenzene-1-sulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with isopropanol in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or benzene and requires heating for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromobenzene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The sulfonate group can participate in redox reactions under specific conditions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Coupling reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products may include sulfonic acids or sulfonate esters.

Coupling reactions: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Propan-2-yl 2-bromobenzene-1-sulfonate has several applications in scientific research:

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-bromobenzene-1-sulfonate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

The following section compares Propan-2-yl 2-bromobenzene-1-sulfonate with structurally or functionally related compounds, leveraging data from diverse sources.

Functional Group and Substituent Analysis

This compound

- Functional Group : Aromatic sulfonate ester.

- Substituents : Bromine (ortho), isopropyl ester.

- Applications : Likely used in specialized organic synthesis or pharmaceutical intermediates.

Isopropanolamine Dodecylbenzenesulfonate

- Functional Group: Sulfonic acid salt (isopropanolamine counterion).

- Substituents : Dodecyl chain (hydrophobic tail), benzene ring.

- Reactivity: Non-reactive surfactant; forms micelles in aqueous solutions.

- Applications : Detergents, emulsifiers, or industrial cleaning agents.

Sodium 2-Methylprop-2-ene-1-sulphonate

- Functional Group : Aliphatic sulfonate (sodium salt).

- Substituents : Allyl group (2-methylpropene).

- Reactivity: Water-soluble monomer; undergoes polymerization.

- Applications : Production of ion-exchange resins or hydrogels.

5-(2-Bromopropanoyl)-2-Methoxybenzenesulfonamide

- Functional Group : Sulfonamide.

- Substituents: Bromopropanoyl (ketone), methoxy.

- Applications : Pharmaceutical intermediates or antimicrobial agents.

Comparative Data Table

Key Research Findings

Sulfonate Esters vs. Salts: this compound’s ester group renders it more reactive than sulfonate salts like Isopropanolamine Dodecylbenzenesulfonate, which are stable and used in non-reactive applications .

Aromatic vs.

Bromine Substituent Effects : The ortho-bromine in the target compound may hinder steric accessibility compared to para-substituted analogs, influencing reaction pathways and selectivity .

Biological Activity

Propan-2-yl 2-bromobenzene-1-sulfonate, also known as isopropyl 2-bromobenzenesulfonate, is a sulfonate ester with potential biological applications. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrOS. Its structure consists of a bromobenzene ring substituted with a sulfonate group and an isopropyl group. The sulfonate moiety enhances its solubility in polar solvents, which is crucial for biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with isopropanol in the presence of a base such as triethylamine. This method allows for the efficient formation of the sulfonate ester while minimizing side reactions.

Antimicrobial Properties

Research indicates that compounds containing sulfonate groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC values were determined as follows:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 15.5 |

| K562 | >100 |

The compound exhibited moderate cytotoxicity against MCF-7 cells but showed no significant activity against K562 cells at concentrations up to 100 μM.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms. The sulfonate group can enhance membrane permeability, allowing the compound to exert its effects more effectively.

Study on Antifungal Activity

In a recent study, this compound was evaluated for antifungal activity against Candida albicans. The compound demonstrated an MIC of 64 μg/mL, indicating potential as an antifungal agent.

Research on Antitumor Effects

Another study explored the antitumor effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in MCF-7 cells was observed through flow cytometry analysis, suggesting that it may trigger programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.